molecular formula C29H32N2O4S B11645365 2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11645365
M. Wt: 504.6 g/mol
InChI Key: JRXCJCJOFLZYDR-UHFFFAOYSA-N
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Description

2-(4-{2-[4-(TERT-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[4-(TERT-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various boronic acids, palladium catalysts, and solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[4-(TERT-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-{2-[4-(TERT-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{2-[4-(TERT-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-tert-Butylphenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

What sets 2-(4-{2-[4-(TERT-BUTYL)PHENOXY]ETHOXY}-3-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for applications that require precise molecular interactions .

Properties

Molecular Formula

C29H32N2O4S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C29H32N2O4S/c1-29(2,3)19-10-12-20(13-11-19)34-15-16-35-22-14-9-18(17-23(22)33-4)26-30-27(32)25-21-7-5-6-8-24(21)36-28(25)31-26/h9-14,17H,5-8,15-16H2,1-4H3,(H,30,31,32)

InChI Key

JRXCJCJOFLZYDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Origin of Product

United States

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